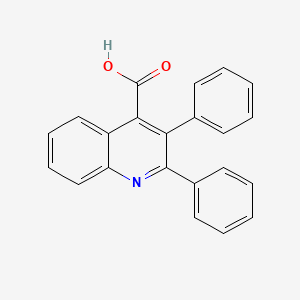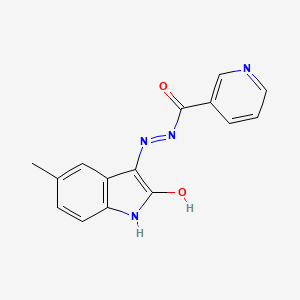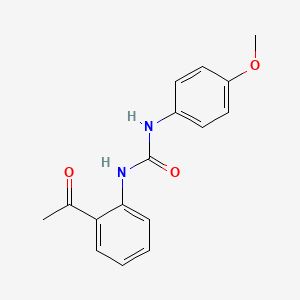
2,3-diphenyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-diphenyl-4-quinolinecarboxylic acid, also known as quinaldine acid, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a complex molecular structure and has been synthesized using several methods.
科学的研究の応用
2,3-diphenyl-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of science. This compound has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of 2,3-diphenyl-4-quinolinecarboxylic acid is complex and not fully understood. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death. It has also been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA. This inhibition leads to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
2,3-diphenyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have antiviral and antimicrobial properties, making it a potential candidate for the development of new antiviral and antimicrobial drugs.
実験室実験の利点と制限
2,3-diphenyl-4-quinolinecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it has been shown to have cytotoxic effects on normal cells, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 2,3-diphenyl-4-quinolinecarboxylic acid. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of 2,3-diphenyl-4-quinolinecarboxylic acid and its potential applications in the development of new antitumor, antiviral, and antimicrobial drugs.
合成法
2,3-diphenyl-4-quinolinecarboxylic acid can be synthesized using several methods, including the Skraup method, the Pechmann method, and the Friedländer synthesis. The Skraup method involves the condensation of aniline and glycerol with sulfuric acid and nitrobenzene. The Pechmann method involves the reaction of phenol and maleic anhydride in the presence of a catalyst. The Friedländer synthesis involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. These methods have been used to synthesize 2,3-diphenyl-4-quinolinecarboxylic acid with varying yields and purity.
特性
IUPAC Name |
2,3-diphenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(25)20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKJWKHDYQZPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-diphenylquinoline-4-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)


![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)



![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)
